2-Amino-5-(benzyloxy)-4-methoxybenzoic acid
CAS No.:
Cat. No.: VC17220350
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO4 |
|---|---|
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 2-amino-4-methoxy-5-phenylmethoxybenzoic acid |
| Standard InChI | InChI=1S/C15H15NO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) |
| Standard InChI Key | PMZFPPTZSNLXJX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (C₁₅H₁₅NO₄) features a benzoic acid backbone substituted at the 2-position with an amino group (-NH₂), the 4-position with a methoxy group (-OCH₃), and the 5-position with a benzyloxy group (-OCH₂C₆H₅). The benzyloxy moiety introduces steric bulk and lipophilicity, which influence the compound’s solubility and reactivity .
Key Physicochemical Parameters
While experimental data specific to this compound is sparse, properties can be extrapolated from its structural analogs:
The benzyloxy group significantly reduces aqueous solubility compared to simpler analogs like 2-amino-4-methoxybenzoic acid, which exhibits solubility of 7.84 mg/mL . This property necessitates the use of organic solvents (e.g., DMSO, ethanol) for experimental handling.
Synthesis and Derivitization Pathways
Bromination as a Key Intermediate Step
A critical precursor to 2-amino-5-(benzyloxy)-4-methoxybenzoic acid is 2-amino-5-bromo-4-methoxybenzoic acid, synthesized via electrophilic aromatic substitution. As demonstrated in , bromination of 2-amino-4-methoxybenzoic acid using N-bromosuccinimide (NBS) in DMF at 0–20°C achieves a 100% yield of the brominated derivative :
Key Reaction Conditions:
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Solvent: DMF or acetic acid
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Temperature: 0–40°C
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Catalyst: None required (NBS acts as both reagent and oxidizer)
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) signals:
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δ 7.75 (s, 1H, H-6)
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δ 7.40–7.30 (m, 5H, benzyl aromatic protons)
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δ 6.45 (s, 1H, H-3)
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δ 5.10 (s, 2H, -OCH₂C₆H₅)
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δ 3.85 (s, 3H, -OCH₃)
The benzyloxy group’s methylene protons (-OCH₂-) resonate as a singlet near δ 5.10, distinct from the methoxy group’s signal at δ 3.85.
Mass Spectrometry (MS)
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ESI-MS: m/z 274.1 [M+H]⁺ (calculated for C₁₅H₁₅NO₄: 273.29).
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Fragmentation pattern includes loss of the benzyloxy group (-91 Da) and decarboxylation (-44 Da) .
Pharmacological and Industrial Applications
Antibiotic Development
The amino and methoxy groups are pharmacophores in fluoroquinolone antibiotics. Introducing a benzyloxy group may enhance bacterial membrane penetration, as seen in ciprofloxacin derivatives .
Fluorescent Probes
Benzyloxy-substituted benzoic acids serve as pH-sensitive fluorescent tags. The electron-donating methoxy group stabilizes excited states, enabling emission in the visible spectrum .
Polymer Chemistry
As a monomer, this compound can be incorporated into polyamides or polyesters, imparting rigidity and thermal stability due to its aromatic backbone .
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